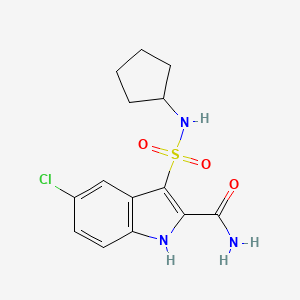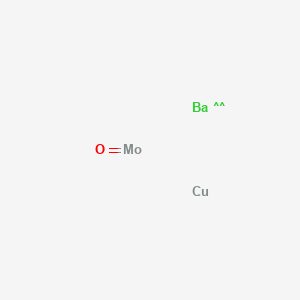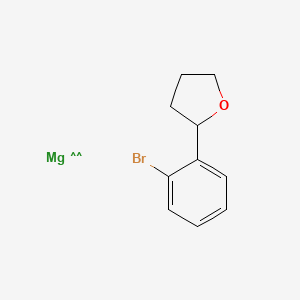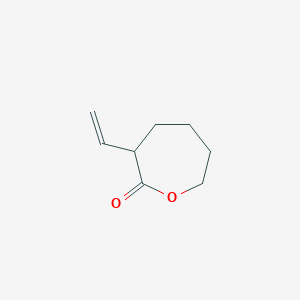![molecular formula C16H23N3O B12546091 1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine CAS No. 144601-83-2](/img/structure/B12546091.png)
1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine is a complex organic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes an imino group and a bulky 2,2,4-trimethylpentan-3-yl group, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine typically involves multiple steps. One common method starts with the preparation of the isoindole core, which can be achieved through the cyclization of appropriate precursors. The introduction of the imino group is often done via a condensation reaction with an amine. The 2,2,4-trimethylpentan-3-yl group can be introduced through an etherification reaction using the corresponding alcohol and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bulky 2,2,4-trimethylpentan-3-yl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the bulky 2,2,4-trimethylpentan-3-yl group can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound has a similar bulky group but differs in its core structure.
2,2,4-Trimethylpentane:
Uniqueness
1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine is unique due to its combination of an imino group and a bulky 2,2,4-trimethylpentan-3-yl group attached to an isoindole core. This unique structure imparts specific chemical reactivity and biological properties that distinguish it from other compounds.
Eigenschaften
CAS-Nummer |
144601-83-2 |
|---|---|
Molekularformel |
C16H23N3O |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
3-imino-7-(2,2,4-trimethylpentan-3-yloxy)isoindol-1-amine |
InChI |
InChI=1S/C16H23N3O/c1-9(2)13(16(3,4)5)20-11-8-6-7-10-12(11)15(18)19-14(10)17/h6-9,13H,1-5H3,(H3,17,18,19) |
InChI-Schlüssel |
IGWNQKZFDZXQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)(C)C)OC1=CC=CC2=C1C(=NC2=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)

![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)

